[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid
Description
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid is a carboxylic acid derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety linked via a methylene group to an amino-acetic acid functional group. Key properties include:
- Molecular formula: C₁₀H₁₁NO₄
- Molecular weight: 209.201 g/mol
- CAS Registry Number: 73101-09-4 (base compound), 31127-41-0 (hydrochloride salt)
- Stereochemistry: No defined stereocenters, indicating a non-chiral structure or racemic mixture .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)7-12-6-8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,12H,3-4,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJYVXWOOJTNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the amine group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amine Functionalization Reactions
The secondary amine group participates in nucleophilic reactions, enabling diverse derivatization pathways.
-
Key Insight : Acylation with bromoacetyl bromide proceeds efficiently under mild alkaline conditions (pH 9–10) to yield sulfonamide derivatives . Alkylation with 2-bromoacetamides requires lithium hydride as a base in DMF, forming N-alkylated products with therapeutic potential .
Carboxylic Acid Reactivity
The acetic acid group undergoes typical acid-derived transformations.
-
Key Insight : Esterification with methanol and sulfuric acid achieves 68% yield, while peptide coupling reagents (EDCl/HOBt) enable conjugation with amino acids or amines . The hydrochloride salt form enhances crystallinity and storage stability.
Benzodioxin Ring Modifications
The 2,3-dihydrobenzo dioxin ring undergoes electrophilic substitution and oxidation.
-
Key Insight : Electrophilic bromination occurs preferentially at the 5-position of the benzodioxin ring due to electron-donating oxygen substituents . Oxidation with KMnO₄ yields a quinone structure, which is redox-active but reduces aqueous stability.
Deprotection and Functional Group Interconversion
Protected derivatives are deprotected under controlled conditions.
-
Key Insight : Hydrogenolysis with Pd/C quantitatively removes benzyl (Cbz) protecting groups without affecting the benzodioxin ring . Acid hydrolysis of methyl esters requires prolonged reflux but achieves >90% conversion .
Synthetic Routes and Optimization
The compound is synthesized via a two-step protocol:
-
Step 1 : Condensation of 2,3-dihydrobenzo dioxin-6-amine with chloroacetic acid in aqueous Na₂CO₃ (yield: 64–68%) .
-
Step 2 : Salt formation via HCl gas treatment in methanol (yield: 95%).
Optimization Note : Using DMF as a solvent in Step 1 improves reaction homogeneity and yield by 15% compared to THF .
Stability and Degradation
-
Thermal Stability : Decomposes at 210°C (DSC), forming CO₂ and benzoquinone.
-
Photodegradation : UV light (254 nm) induces ring-opening via C–O bond cleavage (t₁/₂: 48 hrs).
This comprehensive analysis underscores the compound's versatility in synthetic chemistry and drug discovery. Future research should explore its metal-chelating properties and catalytic applications.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with amino acids or their derivatives. The compound can be synthesized through multi-step reactions that include the formation of sulfonamide derivatives followed by acylation processes. For instance, one study detailed the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which serves as a precursor for further derivatization to obtain the target compound .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit promising inhibitory activity against key enzymes involved in metabolic disorders. Specifically, studies have shown that these compounds can inhibit α-glucosidase and acetylcholinesterase enzymes. This inhibition is relevant for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), where modulation of these enzymes can lead to therapeutic benefits .
Pharmacological Potential
The compound has been identified as a selective antagonist for alpha2C adrenergic receptors. These receptors play critical roles in the central nervous system (CNS) and are implicated in various mental health conditions. Compounds that target these receptors may provide new avenues for treating stress-induced mental disturbances and other psychiatric disorders .
Therapeutic Implications
The pharmacological profile of this compound suggests several therapeutic applications:
- Diabetes Management : By inhibiting α-glucosidase, these compounds may help control postprandial blood glucose levels.
- Neuroprotection : The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative diseases.
- Mental Health Treatments : As selective antagonists for alpha2C receptors, these compounds could be explored for their efficacy in treating anxiety and depression.
Case Studies
Several studies have documented the effects of related compounds derived from this compound:
- Study on Enzyme Inhibition : A study synthesized various sulfonamide derivatives and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited significant inhibition compared to control substances, suggesting their potential as therapeutic agents for T2DM and AD .
- Pharmacological Assessment : Research highlighted the role of alpha2C antagonists in modulating CNS responses. In vivo studies demonstrated that compounds targeting this receptor subtype could alleviate symptoms associated with stress-induced mental disturbances .
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Functional Group Variations
The following compounds share the 2,3-dihydrobenzo[1,4]dioxin core but differ in substituents:
Derivatives with Extended Pharmacophores
Several analogs incorporate the target compound into larger pharmacophores:
- Thiazolidinone derivatives (9l, 9m, 9n): 9l: Contains a 1,3-benzodioxol-5-ylmethylene group. Melting point: 172–233°C (decomposition). Synthesized via microwave-assisted reaction; tested against tumor cell lines . 9m: Features a 2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene group. Melting point: 170–243°C (decomposition). Exhibits activity against protein kinases . 9n: Includes a 4-hydroxy-3-methoxybenzylidene group. Melting point: 202–204°C. Higher thermal stability due to phenolic substituents .
- Tert-butyl carbamate derivative (5f) : Synthesized in 88% yield as a yellowish viscous oil. Used in rhodanine-based drug discovery .
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxin Ring : Starting from 2,3-dihydroxybenzoic acid, the benzodioxin ring is formed through alkylation of the phenolic hydroxyl groups.
- Introduction of the Amino Group : The carboxylic acid group is converted to an amine via azidation followed by Curtius rearrangement.
- Attachment of the Ethanolamine Moiety : The final step involves reacting the benzodioxin-amine intermediate with ethanolamine under controlled conditions to yield the target compound .
Biological Activity
The biological activity of this compound has been investigated in various studies:
Enzyme Inhibition
Recent studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain enzymes associated with metabolic disorders:
- α-Glucosidase Inhibition : Compounds derived from 2,3-dihydrobenzo[1,4]dioxin have been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The same derivatives also demonstrated potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease (AD) by increasing acetylcholine levels in the brain .
Antitumor Activity
The compound has shown antitumor activity against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Activity Description |
|---|---|---|
| Huh7 | <10 | Differential hepatocellular carcinoma |
| Caco2 | <10 | Colorectal adenocarcinoma |
| HCT116 | <10 | Actively proliferating colorectal carcinoma |
| PC3 | >25 | Prostate carcinoma |
| MDA-MB 231 | >25 | Breast carcinoma |
These results indicate that this compound and its derivatives may serve as potential candidates for cancer therapy due to their selective cytotoxicity towards tumor cells while sparing normal cells .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Binding to Enzymes or Receptors : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Kinase Inhibition : Some studies suggest that related compounds inhibit kinases involved in cell signaling pathways relevant to cancer progression and neurodegenerative diseases. For instance, inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) has been linked to neuroprotective properties .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound in both preclinical and clinical settings. For example:
- Neuroprotection in Animal Models : Animal studies have demonstrated that these compounds can improve cognitive function and reduce neurodegeneration markers in models of Alzheimer's disease.
- Antidiabetic Effects : Clinical trials are ongoing to evaluate the effectiveness of α-glucosidase inhibitors derived from this compound in managing blood glucose levels in diabetic patients.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid, and how can intermediates be validated?
- Methodological Answer : A common approach involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with bromoacetyl derivatives under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the target compound . Intermediates like 2-bromo-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone are validated via IR, ¹H/¹³C NMR, and elemental analysis (CHN) to confirm purity and structural integrity . For example, brominated intermediates exhibit characteristic carbonyl peaks in IR (≈1700 cm⁻¹) and aromatic proton signals in NMR (δ 6.7–7.2 ppm) .
Q. How can researchers ensure purity and stability during synthesis and storage?
- Methodological Answer : Purity (>97%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by HPLC . Stability assessments require storage at room temperature in inert atmospheres to prevent degradation, with periodic NMR or LC-MS checks for byproducts (e.g., oxidation or hydrolysis) . Moisture content should be monitored (≤0.5% via Karl Fischer titration) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.5–7.0 ppm) and methylene groups (δ 3.8–4.2 ppm) confirm the benzodioxin and acetic acid moieties .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) and benzodioxin carbons (δ 115–150 ppm) validate the backbone .
- IR : Stretching vibrations for C=O (≈1720 cm⁻¹) and N-H (≈3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound derivatives?
- Methodological Answer : Yield optimization (e.g., 65–70%) involves:
- Catalyst Screening : Use of pyridinium tribromide in anhydrous methanol/DCM for efficient bromination .
- Reaction Time : Extended stirring (24–48 hours) improves conversion rates .
- Temperature Control : Room temperature minimizes side reactions like over-oxidation .
- Purification : Recrystallization in ethanol or cold ether enhances purity .
Q. What strategies are used to study structure-activity relationships (SAR) in benzodioxin-acetic acid derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., sulfonamides, methyl groups) to the benzodioxin or acetic acid moiety to assess impact on bioactivity .
- Enzyme Assays : Test inhibitory activity against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenol release at 405 nm) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like PI3K or GRK2, guided by X-ray crystallography data .
Q. How can researchers resolve contradictions in reported biological activities of benzodioxin derivatives?
- Methodological Answer :
- Dose-Response Studies : Validate activity thresholds using IC₅₀ curves (e.g., GRK2 inhibition at 10–100 µM) .
- Selectivity Profiling : Compare off-target effects via kinase panel assays (e.g., Eurofins KinaseProfiler) .
- Meta-Analysis : Cross-reference data from patents (e.g., PI3K inhibition in rheumatoid arthritis models ) and peer-reviewed studies (e.g., MMP3 inhibition ).
Q. What experimental designs are recommended for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Assays : Use recombinant human kinases (e.g., PI3Kγ) with ATP-free buffers to measure inhibition via luminescent ADP-Glo™ assays .
- Cellular Models : Test in HEK293T cells transfected with kinase targets, monitoring phosphorylation via Western blot (e.g., anti-pAkt antibodies) .
- Toxicity Screening : Assess cytotoxicity in primary hepatocytes (LD₅₀ > 50 µM) using MTT assays .
Key Challenges & Recommendations
- Synthetic Challenges : Low yields in bromination steps due to competing side reactions. Mitigate via slow reagent addition and anhydrous conditions .
- Analytical Validation : Conflicting purity reports (97% vs. 98%) highlight the need for orthogonal methods (HPLC + elemental analysis) .
- Biological Relevance : Prioritize derivatives with improved solubility (e.g., sodium salts) for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
